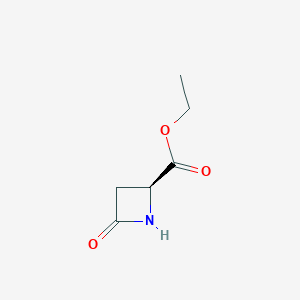

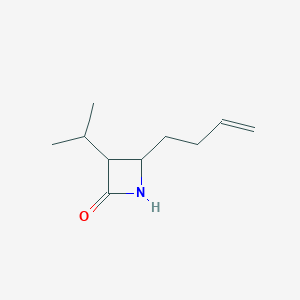

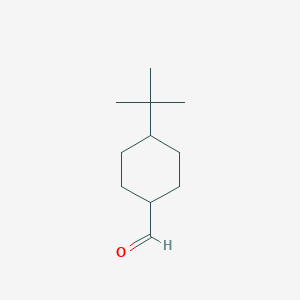

4-tert-Butylcyclohexanecarbaldehyde

概要

説明

クロロベンジリデンマロノニトリルは、2-クロロベンザルマロノニトリルとしても知られており、化学式C₁₀H₅ClN₂のシアノカーボン化合物です。水に不溶性の白色結晶粉末で、胡椒のような臭いがあります。 この化合物は、催涙ガスやCSガスとして一般的に呼ばれる暴動鎮圧剤として最もよく知られています .

科学的研究の応用

Chlorobenzylidene malononitrile has several scientific research applications:

Safety and Hazards

準備方法

合成経路と反応条件

クロロベンジリデンマロノニトリルは、一般的に、2-クロロベンズアルデヒドとマロノニトリルのノイエン・アゲール縮合反応によって合成されます。 反応は、ピペリジンやピリジンなどの塩基によって触媒され、シクロヘキサンなどの有機溶媒中で行われます 。反応条件には、50°C以下の温度と20〜40分間の一定の撹拌が含まれます。 生成物は、次にろ過され、減圧下で乾燥されます .

工業生産方法

改良され、環境に優しい工業生産方法では、水中でマロノニトリル懸濁液を調製し、ピペリジンなどの触媒を加え、次に2-クロロベンズアルデヒドと縮合させます。 この方法は、有機溶媒の使用を避け、環境への影響を軽減します .

化学反応の分析

反応の種類

クロロベンジリデンマロノニトリルは、いくつかの種類の化学反応を起こします。これには、次のようなものがあります。

加水分解: 水の存在下では、マロノニトリルと2-クロロベンズアルデヒドを形成して加水分解されます.

酸化と還元: 酸化と還元反応を起こす可能性がありますが、これらの反応の具体的な条件と試薬はあまり文書化されていません。

置換: ニトリル基の存在により、求核置換反応に関与することができます。

一般的な試薬と条件

加水分解: 水と穏やかな酸性または塩基性条件。

置換: 塩基性条件下のアミンやアルコールなどの求核剤。

主な生成物

加水分解: マロノニトリルと2-クロロベンズアルデヒド.

置換: 使用される求核剤に応じて、さまざまな置換誘導体。

科学研究への応用

クロロベンジリデンマロノニトリルは、いくつかの科学研究に利用されています。

作用機序

クロロベンジリデンマロノニトリルは、主に粘膜の刺激によって作用を及ぼします。 イオンチャネル型カンナビノイド受容体やその他の分子標的を活性化し、灼熱感、涙、呼吸困難を引き起こします 。 この化合物は、感覚神経に結合し、カルシウムイオンの流入を引き起こし、痛みと炎症の反応を引き起こします .

類似化合物との比較

クロロベンジリデンマロノニトリルは、次のような他の暴動鎮圧剤と比較されることがよくあります。

2-クロロアセトフェノン(CN): クロロベンジリデンマロノニトリルと比較して、毒性が強く、催涙剤としての効力が低い.

ジベンゾ[b,f]-1,4-オキサゼピン(CR): 全身毒性が最も低く、安定性が高く、より強力な催涙剤.

トウガラシ油脂(OC):

クロロベンジリデンマロノニトリルは、効力と全身毒性の低さのバランスがとれており、暴動鎮圧に好ましい選択となっています .

特性

IUPAC Name |

4-tert-butylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGRYXNVQNESIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066643 | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-52-5 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)